molecular formula C19H26N2O4 B8287589 3-Benzyl 8-(tert-butyl) 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

3-Benzyl 8-(tert-butyl) 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

Cat. No. B8287589
M. Wt: 346.4 g/mol
InChI Key: ZGLFRCDVSJDGBB-UHFFFAOYSA-N
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Patent
US08324204B2

Procedure details

A mixture of 8-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane (238 mg, 1.12 mmol), benzyl chloroformate (160 μL, 1.12 mmol) and triethylamine (280 μL, 2.0 mmol) in DCM (20 mL) was stirred at room temperature for 22 h. The reaction mixture was diluted with DCM (20 mL) and washed with water (25 mL). The organic phase was dried (magnesium sulfate) and the solvent was removed in vacuo to give the title compound (336 mg, 87%) as a clear oil. δH (DMSO-d6) 7.45-7.28 (5H, m), 5.17-5.03 (2H, m), 4.18-4.06 (2H, m), 3.79-3.69 (2H, m), 3.10-2.90 (2H, m), 1.85-1.72 (2H, m), 1.60-1.49 (2H, m), 1.41 (9H, s).
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
160 μL
Type
reactant
Reaction Step One
Quantity
280 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][NH:11][CH2:12]2)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18].C(N(CC)CC)C>C(Cl)Cl>[CH:9]12[N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH:13]([CH2:14][CH2:15]1)[CH2:12][N:11]([C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18])[CH2:10]2

Inputs

Step One
Name
Quantity
238 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2CNCC1CC2
Name
Quantity
160 μL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
280 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C12CN(CC(CC1)N2C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 336 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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